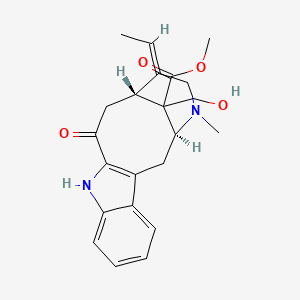

Gelsempervine A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H26N2O4 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

methyl (1S,14R,15E)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate |

InChI |

InChI=1S/C22H26N2O4/c1-4-13-11-24(2)19-9-15-14-7-5-6-8-17(14)23-20(15)18(26)10-16(13)22(19,12-25)21(27)28-3/h4-8,16,19,23,25H,9-12H2,1-3H3/b13-4-/t16-,19+,22?/m1/s1 |

InChI Key |

CZRUSFCSECMUDS-BVVQGLQOSA-N |

Isomeric SMILES |

C/C=C\1/CN([C@H]2CC3=C(C(=O)C[C@H]1C2(CO)C(=O)OC)NC4=CC=CC=C34)C |

Canonical SMILES |

CC=C1CN(C2CC3=C(C(=O)CC1C2(CO)C(=O)OC)NC4=CC=CC=C34)C |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Data of Gelsempervine A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for Gelsempervine A, a sarpagine-type indole alkaloid. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines the general experimental protocols for obtaining such data, and includes a workflow diagram for the spectroscopic analysis of natural products.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| 2 | - |

| 3 | - |

| 5 | - |

| 6α | - |

| 6β | - |

| 7 | - |

| 8 | - |

| 9 | - |

| 10 | - |

| 11 | - |

| 12 | - |

| 13 | - |

| 14α | - |

| 14β | - |

| 15 | - |

| 16 | - |

| 17 | - |

| 18 | - |

| 19 | - |

| 20 | - |

| 21α | - |

| 21β | - |

| Na-H | - |

| Nb-Me | - |

| CO₂Me | - |

Note: Specific proton signal assignments were not fully detailed in the available search results. This table serves as a template for where such data would be presented.

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Position | Chemical Shift (δ) ppm |

| 2 | 133.9 |

| 3 | -* |

| 5 | 57.7 |

| 6 | 20.3 |

| 7 | 117.0 |

| 8 | 128.1 |

| 9 | 120.5 |

| 10 | 120.3 |

| 11 | 126.0 |

| 12 | 112.1 |

| 13 | 135.9 |

| 14 | 41.0 |

| 15 | 30.5 |

| 16 | 57.1 |

| 17 | 64.7 |

| 18 | 12.8 |

| 19 | 120.5 |

| 20 | 133.8 |

| 21 | 54.2 |

| CO₂Me | - |

| Nb-Me | - |

Note: The data was measured at various frequencies including 125MHz, 150MHz, and was compiled from a study on Gelsemium alkaloids.[1] A value for C-3 was not detected.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula |

| High-Resolution Mass Spectrometry | ESI | [M+H]⁺ 383.1958 | C₂₂H₂₆N₂O₃ |

Note: The high-resolution mass spectrometry data provides a precise mass measurement, which is critical for determining the elemental composition of the molecule.[2]

Infrared (IR) Spectroscopy Data

Specific infrared absorption data for this compound was not available in the searched literature. Typically, the IR spectrum of an indole alkaloid like this compound would exhibit characteristic peaks corresponding to N-H stretching (if present), C=O stretching from the ester group, C=C stretching from the aromatic indole ring, and C-N and C-O stretching vibrations.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a natural product like this compound. These protocols are based on standard laboratory practices for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 1-5 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference with the signals of interest.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, which simplifies the spectrum by showing each unique carbon as a single peak. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

2D NMR: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often performed to establish connectivity between protons and carbons, which is essential for unambiguous structure elucidation.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using specialized software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile, often with the addition of a small amount of acid (e.g., formic acid) to promote ionization.

-

Data Acquisition: The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

-

Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like alkaloids, as it is a soft ionization method that typically keeps the molecule intact, showing the protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, which measures the mass-to-charge ratio (m/z) with high accuracy.

-

Tandem MS (MS/MS): To obtain structural information, the [M+H]⁺ ion can be selected and fragmented. The resulting fragment ions provide valuable information about the molecule's structure.[2]

-

-

Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the parent ion, which is used to calculate the elemental composition. The fragmentation pattern from MS/MS data is interpreted to confirm the structure.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample can be prepared as a KBr (potassium bromide) pellet. This involves grinding the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: The sample is placed in the beam of an FTIR (Fourier Transform Infrared) spectrometer. The instrument records the interference pattern of the transmitted infrared radiation, which is then mathematically converted into an absorption spectrum.

-

Data Analysis: The spectrum is analyzed by identifying the frequencies (in wavenumbers, cm⁻¹) of the absorption bands. These bands are then correlated with the presence of specific functional groups within the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound using spectroscopic methods.

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

References

Initial Pharmacological Screening of Gelsempervine A: A Technical Guide

Disclaimer: Publicly available information on the specific pharmacological activities of Gelsempervine A is limited. This document, therefore, presents a hypothetical framework for an initial pharmacological screening of a novel alkaloid compound like this compound, based on established principles of drug discovery and preclinical evaluation. The experimental protocols and data are illustrative and intended to serve as a guide for researchers, scientists, and drug development professionals.

Introduction

This compound is a monoterpenoid indole alkaloid isolated from plants of the Gelsemium genus. While related alkaloids from Gelsemium have been reported to possess anxiolytic effects, the pharmacological profile of this compound remains largely uncharacterized. An initial pharmacological screening is essential to identify its primary biological activities, potential therapeutic applications, and any associated liabilities such as toxicity.

This guide outlines a systematic approach to the initial pharmacological screening of this compound, encompassing preliminary cytotoxicity assessment, broad panel receptor screening, and a representative functional assay.

Data Presentation: Hypothetical Screening Results

The following tables summarize hypothetical quantitative data from an initial screening campaign for this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | Endpoint | IC₅₀ (µM) |

| HEK293 | MTT | Cell Viability | > 100 |

| HepG2 | MTT | Cell Viability | 85.2 |

| SH-SY5Y | AlamarBlue | Cell Viability | > 100 |

| Jurkat | CellTiter-Glo | Cell Viability | 62.5 |

Table 2: Receptor Binding Profile of this compound (Broad Panel Screen at 10 µM)

| Target | Ligand | % Inhibition |

| GABA-A Receptor | [³H]Muscimol | 78.5 |

| 5-HT₂ₐ Receptor | [³H]Ketanserin | 12.3 |

| M₁ Muscarinic Receptor | [³H]Pirenzepine | 5.6 |

| α₁-Adrenergic Receptor | [³H]Prazosin | 88.9 |

| β₂-Adrenergic Receptor | [³H]CGP-12177 | 2.1 |

| Dopamine D₂ Receptor | [³H]Spiperone | 9.8 |

| NMDA Receptor | [³H]MK-801 | 4.5 |

Table 3: Functional Activity of this compound at α₁-Adrenergic Receptor

| Assay Type | Cell Line | Parameter Measured | EC₅₀ / IC₅₀ (µM) | Mode of Action |

| Calcium Flux | CHO-K1 (h-α₁A) | Intracellular Ca²⁺ | 12.7 | Antagonist |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC₅₀).

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) and hepatocellular carcinoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium. The final DMSO concentration should not exceed 0.1%. Cells are treated with a range of this compound concentrations (e.g., 0.1 to 100 µM) for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC₅₀ value is determined by non-linear regression analysis of the concentration-response curve.

Radioligand Binding Assay (α₁-Adrenergic Receptor)

Objective: To assess the binding affinity of this compound to the α₁-adrenergic receptor.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the human α₁-adrenergic receptor are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Binding Reaction: In a 96-well plate, 25 µL of cell membrane preparation is incubated with 25 µL of the radioligand [³H]Prazosin (at a concentration close to its Kₑ) and 50 µL of various concentrations of this compound or a known competitor (for non-specific binding).

-

Incubation: The plate is incubated at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The percentage inhibition of specific binding by this compound is calculated. The IC₅₀ value is determined, which can be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Visualization of Workflows and Pathways

Caption: High-level workflow for the initial pharmacological screening of a novel compound.

Caption: Postulated antagonistic mechanism via the Gq-coupled α₁-adrenergic signaling pathway.

Unraveling the Enigmatic Mechanism of Action of Gelsempervine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsempervine A, a principal alkaloid isolated from the flowering plant genus Gelsemium, has garnered significant interest within the scientific community for its potential therapeutic applications, including anxiolytic, analgesic, and anticonvulsant properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action at the molecular level. The primary targets of this compound are inhibitory neurotransmitter receptors, specifically the glycine receptors (GlyRs) and γ-aminobutyric acid type A (GABA-A) receptors. This document summarizes the available qualitative data, outlines general experimental protocols for studying such compounds, and presents putative signaling pathways. It is important to note that while the general mechanisms of related Gelsemium alkaloids are increasingly understood, specific quantitative data for this compound remains largely unavailable in publicly accessible literature.

Introduction

Gelsemium alkaloids have a long history in traditional medicine; however, their potent biological activity necessitates a thorough understanding of their mechanisms of action for safe and effective therapeutic development. This compound, as one of the key constituents, is believed to exert its effects primarily through the potentiation of inhibitory neurotransmission in the central nervous system (CNS). This guide will delve into the molecular targets and the downstream signaling cascades potentially modulated by this compound.

Molecular Targets of this compound

Current research indicates that this compound, along with other Gelsemium alkaloids, likely interacts with the following primary molecular targets:

-

Glycine Receptors (GlyRs): These ligand-gated chloride ion channels are crucial for mediating fast inhibitory neurotransmission, particularly in the spinal cord and brainstem. Low-toxicity Gelsemium alkaloids are reported to primarily act on these receptors. The binding of an agonist to GlyRs leads to an influx of chloride ions, hyperpolarizing the neuron and thus decreasing its excitability.

-

GABA-A Receptors (GABA-A Rs): As the major inhibitory neurotransmitter receptors in the CNS, GABA-A receptors are the targets for a wide range of therapeutic agents, including benzodiazepines and barbiturates. Both high- and low-toxicity Gelsemium alkaloids have been shown to target GABA-A receptors. Similar to GlyRs, activation of GABA-A receptors results in chloride influx and neuronal inhibition.

Quantitative Data

A comprehensive search of the current scientific literature did not yield specific quantitative data (e.g., IC50, EC50, Kd) for the interaction of this compound with its putative molecular targets. The tables below are structured to accommodate such data as it becomes available through future research.

Table 1: Glycine Receptor Binding Affinity and Potency of this compound

| Receptor Subtype | Binding Affinity (Kd) | Potency (EC50/IC50) | Assay Type | Reference |

| α1 homomeric | Data not available | Data not available | e.g., Radioligand Binding, Electrophysiology | N/A |

| α2 homomeric | Data not available | Data not available | e.g., Radioligand Binding, Electrophysiology | N/A |

| α3 homomeric | Data not available | Data not available | e.g., Radioligand Binding, Electrophysiology | N/A |

| α1β heteromeric | Data not available | Data not available | e.g., Radioligand Binding, Electrophysiology | N/A |

Table 2: GABA-A Receptor Binding Affinity and Potency of this compound

| Receptor Subunit Composition | Binding Affinity (Kd) | Potency (EC50/IC50) | Assay Type | Reference |

| e.g., α1β2γ2 | Data not available | Data not available | e.g., Radioligand Binding, Electrophysiology | N/A |

| e.g., α2β3γ2 | Data not available | Data not available | e.g., Radioligand Binding, Electrophysiology | N/A |

Signaling Pathways

The primary mechanism of action of this compound is believed to be the enhancement of inhibitory neurotransmission through direct or allosteric modulation of GlyRs and GABA-A Rs. The activation of these receptors leads to a cascade of intracellular events. Furthermore, studies on the related alkaloid, gelsemine, suggest potential downstream effects on inflammatory and neurotrophic pathways.

Glycine and GABA-A Receptor-Mediated Signaling

The binding of this compound to GlyRs or GABA-A Rs is hypothesized to potentiate the effect of the endogenous ligands, glycine and GABA, respectively. This leads to an increased influx of chloride ions (Cl-) into the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability.

Putative Downstream Signaling Pathways

Based on studies of the related alkaloid gelsemine, this compound may also influence downstream signaling cascades related to inflammation and neuronal survival. These pathways are currently speculative for this compound and require further investigation.

Experimental Protocols

While specific protocols for this compound are not detailed in the literature, the following methodologies are standard for characterizing the interaction of a novel compound with ligand-gated ion channels.

Electrophysiological Recordings (Patch-Clamp)

This technique is the gold standard for studying the functional effects of a compound on ion channels.

-

Objective: To determine if this compound modulates GlyR and/or GABA-A R currents and to quantify its potency (EC50 or IC50) and efficacy.

-

Cell Preparation: Human embryonic kidney (HEK293) cells or Xenopus oocytes are transiently or stably transfected with the cDNA encoding the specific GlyR or GABA-A R subunits of interest. Alternatively, primary neuronal cultures endogenously expressing these receptors can be used.

-

Recording: Whole-cell patch-clamp recordings are performed. The cell is voltage-clamped at a holding potential of -60 mV.

-

Drug Application: A baseline current is established by applying the endogenous agonist (glycine or GABA) at a concentration that elicits a submaximal response (e.g., EC20). This compound is then co-applied with the agonist at varying concentrations to determine its effect on the current amplitude.

-

Data Analysis: Dose-response curves are generated by plotting the change in current amplitude as a function of this compound concentration. The EC50 or IC50 values are calculated by fitting the data to the Hill equation.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kd) of a compound to a receptor.

-

Objective: To quantify the affinity of this compound for GlyRs and GABA-A Rs.

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest.

-

Assay: A fixed concentration of a radiolabeled ligand (e.g., [3H]strychnine for GlyRs or [3H]muscimol for GABA-A Rs) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Detection: The amount of radioligand bound to the receptors is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibitory constant), which reflects the binding affinity, is then calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

The available evidence strongly suggests that this compound exerts its pharmacological effects through the modulation of inhibitory Glycine and GABA-A receptors. However, a significant gap exists in the literature regarding specific quantitative data and detailed molecular interactions of this compound. Future research should focus on:

-

Quantitative Pharmacological Characterization: Determining the binding affinities (Kd) and potencies (EC50/IC50) of this compound at various GlyR and GABA-A R subtypes.

-

Elucidation of Binding Sites: Identifying the specific binding site(s) of this compound on these receptors through site-directed mutagenesis and computational modeling.

-

In Vivo Studies: Correlating the in vitro findings with in vivo behavioral studies to establish a clear link between receptor modulation and the observed physiological effects.

-

Investigation of Downstream Pathways: Confirming and quantifying the effects of this compound on pathways such as the NLRP3 inflammasome and CREB/BDNF signaling.

A more in-depth understanding of the mechanism of action of this compound will be crucial for its potential development as a novel therapeutic agent for anxiety, pain, and seizure disorders.

The Synthetic Endeavor Towards Gelsempervine A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsempervine A, a sarpagine-type indole alkaloid isolated from plants of the Gelsemium genus, presents a compelling target for synthetic chemists due to its complex architecture and potential biological activity. This technical guide provides a detailed overview of the structural elucidation and the synthetic strategies directed towards the total synthesis of this compound. While a completed total synthesis has not been formally published in peer-reviewed literature, this document consolidates the available spectroscopic data and outlines the proposed synthetic approaches based on extensive research in the field of sarpagine alkaloid synthesis. This guide aims to serve as a valuable resource for researchers interested in the chemical synthesis and structural nuances of this compound and related natural products.

Structure and Spectroscopic Data of this compound

This compound is a member of the sarpagine class of indole alkaloids, characterized by a specific polycyclic ring system. Its definitive structure has been primarily determined through spectroscopic methods.

Mass Spectrometry

High-resolution mass spectrometry has been instrumental in determining the molecular formula of this compound.

| Ionization Mode | Observed m/z | Molecular Formula |

| ESI+ | 383.1958 | C₂₁H₂₆N₂O₂ |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been crucial for elucidating the complex connectivity and stereochemistry of this compound. The following ¹H NMR data has been reported:

| Position | δ (ppm) | Multiplicity | J (Hz) |

| Na-H | 9.26 | br s | |

| H-9 | 7.69 | d | 7.7 |

| H-12 | 7.37 | d | 7.7 |

| H-11 | 7.31 | d | 7.7 |

| H-10 | 7.17 | ddd | 8.2, 6.4, 1.7 |

Proposed Synthetic Strategy Towards this compound

The synthesis of sarpagine alkaloids is a well-explored area of organic chemistry. The general approach often involves the construction of a key tetracyclic intermediate, which is then further elaborated to the final natural product. An approach toward the total synthesis of this compound has been conceptualized, leveraging key transformations such as the asymmetric Pictet-Spengler reaction and a stereocontrolled Dieckmann cyclization.

The proposed retrosynthetic analysis for this compound is depicted below:

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Transformations

The proposed synthesis of this compound would likely involve the following key steps, based on established methodologies for the synthesis of related sarpagine alkaloids:

-

Asymmetric Pictet-Spengler Reaction: This reaction is crucial for the stereoselective formation of the tetracyclic core from a tryptophan derivative and an appropriate aldehyde.

-

Dieckmann Condensation: This intramolecular cyclization would be employed to construct the pentacyclic ring system characteristic of the sarpagine alkaloids.

-

Enolate-driven Palladium-catalyzed Cross-Coupling: This transformation could be utilized for the introduction of specific side chains or functionalities.

Experimental Protocols (Proposed)

While a detailed, step-by-step experimental protocol for the total synthesis of this compound is not available, the following represents a generalized workflow for the synthesis of the core structure, based on established procedures for sarpagine alkaloids.

Caption: Proposed workflow for the synthesis of the sarpagine core.

General Procedure for Asymmetric Pictet-Spengler Reaction

To a solution of the tryptophan methyl ester derivative in a suitable solvent (e.g., CH₂Cl₂), the corresponding aldehyde is added. The reaction mixture is cooled to a low temperature (e.g., -78 °C) and a Lewis acid or Brønsted acid catalyst is added. The reaction is stirred for several hours until completion, as monitored by TLC. The reaction is then quenched and worked up to afford the tetracyclic product.

General Procedure for Dieckmann Condensation

The tetracyclic diester intermediate is dissolved in an anhydrous solvent (e.g., toluene) and treated with a strong base (e.g., NaH or KOtBu) at an elevated temperature. The reaction is monitored by TLC for the consumption of the starting material. Upon completion, the reaction is cooled and quenched, followed by an acidic workup to yield the β-keto ester, which can be further decarboxylated to the desired tetracyclic ketone.

Conclusion and Future Outlook

The total synthesis of this compound remains an open challenge in the field of natural product synthesis. The development of a successful synthetic route would not only provide access to this intriguing molecule for further biological evaluation but also contribute to the advancement of synthetic methodologies for the broader class of sarpagine alkaloids. Future efforts in this area will likely focus on the refinement of the proposed synthetic strategies, with a particular emphasis on achieving high levels of stereocontrol and overall efficiency. The eventual total synthesis will undoubtedly be a significant achievement, paving the way for the synthesis of analogs and a deeper understanding of the structure-activity relationships of this class of compounds.

Technical Whitepaper: Exploring Gelsempervine A as a Potential GABA A Receptor Ligand

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The GABAA receptor, a crucial mediator of inhibitory neurotransmission in the central nervous system, is a well-established target for a variety of therapeutic agents. Alkaloids from the Gelsemium genus have demonstrated a range of neurological effects, prompting investigation into their molecular targets. While direct experimental evidence for the interaction of Gelsempervine A with GABAA receptors is not currently available in scientific literature, recent studies on structurally related Gelsemium alkaloids, particularly gelsemine and koumine, have provided compelling evidence of their modulatory effects on these receptors. This technical guide synthesizes the current understanding of how these related compounds interact with GABAA receptors, offering a foundational framework for future research into this compound as a potential GABAA receptor ligand. This document details the quantitative data from these studies, outlines the experimental protocols utilized, and visualizes the proposed mechanisms and experimental workflows.

Introduction: The GABAA Receptor and Gelsemium Alkaloids

The γ-aminobutyric acid type A (GABAA) receptor is a pentameric ligand-gated ion channel primarily permeable to chloride ions.[1] Its activation by GABA, the principal inhibitory neurotransmitter in the brain, leads to neuronal hyperpolarization and a reduction in neuronal excitability. The receptor's complex structure, with multiple subunits (e.g., α, β, γ), gives rise to a variety of receptor subtypes with distinct pharmacological properties and physiological roles.[2] These receptors possess numerous allosteric binding sites that are targets for various drugs, including benzodiazepines, barbiturates, and neurosteroids, which modulate receptor function.[1]

The Gelsemium genus of flowering plants is rich in complex indole alkaloids, which have been used in traditional medicine for conditions like anxiety and pain.[3] However, their use is limited by significant toxicity.[3] Recent research has focused on elucidating the molecular mechanisms behind both the therapeutic and toxic effects of these alkaloids. While the initial hypothesis for their anxiolytic effects suggested a positive modulation of GABAA receptors, similar to benzodiazepines, recent findings indicate a more complex interaction.[3]

Interaction of Gelsemium Alkaloids with GABAA Receptors

Although direct data for this compound is lacking, comprehensive electrophysiological studies have been conducted on other major Gelsemium alkaloids, namely gelsemine and koumine. These studies have consistently demonstrated that these alkaloids act as negative modulators of GABAA receptor function.[4][5]

Quantitative Data on GABAA Receptor Modulation

The inhibitory effects of gelsemine and koumine on GABAA receptors have been quantified using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the alkaloid required to inhibit 50% of the GABA-evoked current, have been determined for various receptor subtypes.

| Alkaloid | Receptor Subtype | IC50 (µM) | Efficacy | Reference |

| Gelsemine | α1β2γ2 | ~55-75 | Inhibition | [5] |

| Koumine | α1β2γ2 | 31.5 ± 1.7 | -34.0 ± 5.3% Inhibition | [5] |

| Gelsevirine | α1β2γ2 | 40.6 ± 8.2 | Inhibition | |

| Humantenmine | α1β2γ2 | No detectable activity | - | [5] |

Table 1: Quantitative data on the modulation of GABAA receptors by various Gelsemium alkaloids.

Proposed Mechanism of Action

Studies on gelsemine suggest that it acts as a negative modulator of GABAA receptors, inhibiting GABA-evoked currents.[3][4] This inhibition is not mediated through the classical benzodiazepine binding site.[4] The rightward shift in the GABA concentration-response curve in the presence of gelsemine is consistent with a competitive inhibition mechanism.[5] Furthermore, gelsemine has been shown to decrease the frequency of GABAergic synaptic events, suggesting a potential presynaptic modulatory role in addition to its postsynaptic effects.[4]

The following diagram illustrates the proposed signaling pathway for the negative modulation of GABAA receptors by Gelsemium alkaloids like gelsemine.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that elucidated the interaction of Gelsemium alkaloids with GABAA receptors.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used for their robust growth and high transfection efficiency.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection: For the expression of recombinant GABAA receptors, HEK293 cells are transiently transfected with cDNAs encoding the desired receptor subunits (e.g., α1, β2, γ2) using a suitable transfection reagent like Lipofectamine 2000. A green fluorescent protein (GFP) plasmid is often co-transfected to identify successfully transfected cells for electrophysiological recordings.[4]

Electrophysiological Recordings

-

Technique: The whole-cell patch-clamp technique is utilized to record ionic currents flowing through the GABAA receptors in transfected HEK293 cells or cultured cortical neurons.

-

Solutions:

-

External Solution (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 MgCl2, and 2 ATP-Mg, with the pH adjusted to 7.2 with CsOH.

-

-

Procedure:

-

Transfected cells (identified by GFP fluorescence) are selected for recording.

-

A glass micropipette filled with the internal solution is brought into contact with the cell membrane to form a high-resistance seal (gigaohm seal).

-

The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and recording of total membrane currents.

-

The cell is held at a holding potential of -60 mV.

-

GABA and the test compounds (Gelsemium alkaloids) are applied to the cell using a rapid solution exchange system.

-

The resulting currents are amplified, filtered, and digitized for analysis.[4][5]

-

The following diagram illustrates the experimental workflow for electrophysiological analysis.

Future Directions for this compound Research

The findings on gelsemine and koumine provide a strong rationale for investigating the effects of this compound on GABAA receptors. Future research should prioritize the following:

-

Direct Functional Assays: Conduct electrophysiological studies, as detailed above, to determine if this compound modulates GABAA receptor function. These studies should include a range of receptor subtypes to assess potential selectivity.

-

Binding Assays: Perform radioligand binding assays to ascertain whether this compound directly binds to the GABAA receptor and to identify its binding site.

-

In Vivo Studies: Should in vitro activity be confirmed, in vivo behavioral studies in animal models of anxiety, epilepsy, and pain would be warranted to evaluate its therapeutic potential and toxicological profile.

-

Structural Biology: Co-crystallization or cryo-electron microscopy studies of this compound with the GABAA receptor could provide detailed insights into the molecular basis of its interaction.

Conclusion

While this compound remains an uncharacterized ligand with respect to GABAA receptors, the existing data on related Gelsemium alkaloids, particularly gelsemine and koumine, strongly suggest that this class of compounds can interact with and modulate these critical inhibitory receptors. The established negative modulatory and potential presynaptic effects of these related alkaloids provide a clear and testable hypothesis for the action of this compound. The experimental protocols and mechanistic frameworks presented in this guide offer a comprehensive roadmap for future investigations that will be crucial in determining the potential of this compound as a novel GABAA receptor ligand and in understanding the broader pharmacology of Gelsemium alkaloids.

References

- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Network Pharmacology and Experimental Verification to Unveil the Mechanism of N-Methyl-D-Aspartic Acid Rescue Humantenirine-Induced Excitotoxicity [mdpi.com]

- 3. In vitro studies on GABA release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. minds.wisconsin.edu [minds.wisconsin.edu]

- 5. In vitro studies on GABA release - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethnobotanical Uses of Gelsemium Species: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the traditional uses, phytochemistry, pharmacology, and toxicology of the genus Gelsemium, with a focus on its potential for modern drug discovery.

The genus Gelsemium, comprising highly toxic but medicinally potent species, has a long and storied history in traditional medicine across Asia and North America. This technical guide provides a comprehensive overview of the ethnobotanical uses of Gelsemium species, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development.

Ethnobotanical and Traditional Uses

Historically, Gelsemium species have been employed in various traditional medicine systems for a range of ailments. Notably, Gelsemium elegans, native to Southeast Asia, has been used in traditional Chinese medicine to treat rheumatoid pain, neuropathic pain, skin ulcers, and even certain cancers.[1][2][3] In North America, Gelsemium sempervirens was utilized in homeopathy during the 19th century for conditions such as anxiety, neuralgia, migraines, and spasmodic disorders like asthma and whooping cough.[1][2][3]

Phytochemistry: The Alkaloid Powerhouses

The significant pharmacological and toxicological properties of Gelsemium are primarily attributed to its rich content of monoterpene indole alkaloids.[1][2] To date, over 121 different alkaloids have been isolated from this genus.[1][2] The most abundant and well-studied of these are koumine and gelsemine.[4] The concentration of these alkaloids can vary significantly depending on the plant part and its developmental stage.

Table 1: Quantitative Analysis of Major Alkaloids in Gelsemium elegans

| Plant Part | Gelsemine (µg/g) | Koumine (µg/g) | Gelsenicine (µg/g) |

| Mature Roots | - | 249.2 | - |

| Mature Stems | - | 149.1 | - |

| Mature Leaves | 114.7 - 130.1 | 262.0 - 282.0 | 150.9 - 159.3 |

Data compiled from[5]

Pharmacological Activities and Underlying Signaling Pathways

The alkaloids from Gelsemium species exhibit a broad spectrum of pharmacological activities, including analgesic, anxiolytic, anti-inflammatory, and anti-tumor effects.[1]

Analgesic and Anxiolytic Effects: Targeting Glycine and GABA-A Receptors

The analgesic and anxiolytic properties of gelsemine and koumine are primarily mediated through their interaction with inhibitory neurotransmitter receptors in the central nervous system. These alkaloids act as orthosteric agonists of spinal glycine receptors (GlyR), which leads to the biosynthesis of the neurosteroid allopregnanolone.[6] Allopregnanolone, in turn, is a potent positive allosteric modulator of the GABA-A receptor, enhancing inhibitory neurotransmission and producing analgesic and anxiolytic effects.[6]

References

- 1. mdpi.com [mdpi.com]

- 2. Gelsemium analgesia and the spinal glycine receptor/allopregnanolone pathway. | Semantic Scholar [semanticscholar.org]

- 3. Comparative Analysis of Gelsemine and Gelsemium sempervirens Activity on Neurosteroid Allopregnanolone Formation in the Spinal Cord and Limbic System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GABAA receptor signalling mechanisms revealed by structural pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gelsemine and koumine, principal active ingredients of Gelsemium, exhibit mechanical antiallodynia via spinal glycine receptor activation-induced allopregnanolone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Approaches Towards Gelsempervine A: A Review of Key Strategies

For Immediate Release

Shanghai, China – November 19, 2025 – The intricate molecular architecture of Gelsempervine A, a sarpagine indole alkaloid, has positioned it as a challenging target for synthetic chemists. While a completed total synthesis has yet to be reported in peer-reviewed literature, significant strategic approaches have been outlined, providing a roadmap for future endeavors. This document details the key retrosynthetic analyses and proposed methodologies aimed at the construction of this complex natural product, with a focus on strategies developed for related sarpagine alkaloids.

Introduction to this compound and its Synthetic Challenges

This compound belongs to the sarpagine family of indole alkaloids, characterized by a complex, caged polycyclic framework. The synthesis of such molecules presents numerous challenges, including the stereocontrolled construction of multiple chiral centers and the formation of strained ring systems. A key structural feature and synthetic hurdle in the approach to this compound and its relatives is the pentacyclic core and the strategic cleavage of a key C-N bond to achieve the final architecture.

Retrosynthetic Analysis: A Proposed Pathway

A central strategy for the synthesis of the sarpagine alkaloid core, including the framework of this compound, involves a convergent approach. The retrosynthetic analysis hinges on disconnecting the molecule at key positions to reveal simpler, more readily accessible starting materials. A proposed retrosynthesis is outlined below.

Caption: Proposed retrosynthetic analysis for this compound.

This strategy identifies three key transformations: a late-stage C3-N4 bond formation to close the final ring, a Dieckmann condensation to construct a key cyclic intermediate, and a combination of a Pictet-Spengler cyclization and a palladium-catalyzed cross-coupling reaction to assemble the core tetracyclic structure from simpler fragments.

Key Synthetic Strategies and Methodologies

The forward synthesis, based on the retrosynthetic analysis, would involve the following key stages:

-

Assembly of the Core Structure: The initial steps would focus on the construction of a key tetracyclic intermediate. This is envisioned to be achieved through a diastereoselective asymmetric Pictet-Spengler reaction, a powerful tool for the synthesis of tetrahydro-β-carbolines, which form the core of many indole alkaloids.[1] This reaction would be followed by an enolate-driven palladium-catalyzed cross-coupling process to introduce further complexity and necessary functional groups.[2]

-

Formation of the Pentacyclic System: With the tetracyclic core in hand, the next critical step is the formation of the pentacyclic system. A proposed key transformation for this is a diastereospecific Dieckmann condensation.[3][4][5][6] This intramolecular reaction of a diester is a classic method for forming five- and six-membered rings.[3][4][6]

-

Late-Stage Functionalization and Ring Closure: The final stages of the proposed synthesis would involve functional group manipulations and the crucial C(3)-N(4) bond formation to complete the caged structure of this compound. The challenge of this final step is noted as a significant hurdle in the synthetic approach.

The proposed synthetic workflow is visualized in the following diagram:

Caption: Proposed synthetic workflow towards this compound.

Experimental Protocols for Key Reactions (General Procedures)

While specific, optimized protocols for the total synthesis of this compound are not available, general procedures for the key proposed reactions are well-established in organic synthesis.

1. Asymmetric Pictet-Spengler Cyclization:

-

Objective: To construct the chiral tetrahydro-β-carboline core.

-

General Protocol: A solution of tryptamine or a derivative and a chiral aldehyde or ketone is prepared in an appropriate solvent (e.g., dichloromethane, toluene). A Brønsted or Lewis acid catalyst is added, and the reaction is stirred at a controlled temperature (ranging from -78 °C to room temperature) until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is then quenched, and the product is purified by column chromatography. The diastereoselectivity of the reaction is highly dependent on the choice of reactants, catalyst, and reaction conditions.

2. Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Stille Coupling):

-

Objective: To form a key carbon-carbon bond to elaborate the core structure.

-

General Protocol: To a solution of an aryl or vinyl halide/triflate and a boronic acid/ester (Suzuki) or an organostannane (Stille) in a suitable solvent (e.g., dioxane, toluene, DMF), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃) are added. The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed. After cooling to room temperature, the reaction mixture is worked up by extraction and purified by column chromatography.

3. Dieckmann Condensation:

-

Objective: To form a cyclic β-keto ester through intramolecular cyclization of a diester.

-

General Protocol: A solution of the diester in an anhydrous solvent (e.g., toluene, THF) is added to a strong base (e.g., sodium hydride, sodium ethoxide) at a suitable temperature (often elevated). The reaction is stirred until cyclization is complete. The reaction is then carefully quenched with acid, and the resulting β-keto ester is extracted and purified.

Quantitative Data Summary

As there are no reported completed total syntheses of this compound, a table summarizing quantitative data such as overall yield and step count cannot be provided at this time. The research remains focused on developing a viable synthetic route.

Conclusion and Future Outlook

The synthetic approaches towards this compound highlight the ongoing challenges and innovative strategies in the field of total synthesis. The proposed retrosynthetic analysis, centered around powerful and well-established reactions, provides a solid foundation for the eventual successful synthesis of this complex natural product. Future work will likely focus on the optimization of the key bond-forming reactions, particularly the challenging late-stage ring closure, to bring the total synthesis of this compound to fruition. The successful completion of this synthesis will not only be a significant achievement in organic chemistry but will also provide access to this and related alkaloids for further biological investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 3. Dieckmann condensation [wikipedia.jakami.de]

- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 5. Dieckmann Condensation [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes & Protocols for the Quantification of Gelsempervine A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Gelsempervine A in various matrices, primarily focusing on Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Introduction

This compound is a prominent indole alkaloid found in plants of the Gelsemium genus, notably Gelsemium elegans. Due to its biological activities and potential therapeutic applications, as well as its inherent toxicity, accurate and reliable quantification methods are crucial for pharmacokinetic studies, toxicological assessments, and quality control of herbal preparations. The following protocols outline validated methods for the determination of this compound.

Analytical Techniques

The primary analytical techniques for the quantification of this compound are Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with Photo-Diode Array or UV detection (HPLC-PDA/UV). UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for analyzing biological samples with complex matrices and low analyte concentrations.[1][2] HPLC-UV is a robust and more accessible alternative, suitable for the analysis of plant extracts where the concentration of this compound is relatively higher.[3][4][5]

Protocol 1: Quantification of this compound in Rat Plasma using UPLC-MS/MS

This protocol is designed for the pharmacokinetic study of this compound in a biological matrix.

Experimental Workflow

Methodology

1. Sample Preparation: Protein Precipitation

-

To a 100 µL aliquot of rat plasma, add the internal standard (IS) solution (e.g., strychnine).[6]

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.[7]

-

Vortex the mixture for 1 minute.[7]

-

Centrifuge the sample at 13,000 g for 10 minutes at 4°C.[7]

-

Collect the supernatant and inject an aliquot into the UPLC-MS/MS system.[7]

2. UPLC-MS/MS Conditions

-

Chromatographic System: Waters ACQUITY UPLC or equivalent.

-

Column: Waters ACQUITY UPLC BEH C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm).[1][2][6]

-

Mobile Phase: A gradient elution using:

-

Column Temperature: 40°C.[8]

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

| Parameter | Value | Reference |

| Linearity Range | 0.1 - 200 ng/mL | [1][2][6] |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [6] |

| Accuracy | 86.9% - 113.2% | [1][2][6] |

| Precision (RSD) | < 16% | [1][2][6] |

| Extraction Recovery | > 75.8% | [1][2][6] |

| Matrix Effect | 88.5% - 107.8% | [1][2][6] |

Protocol 2: Quantification of this compound in Gelsemium elegans Plant Material using HPLC-UV

This protocol is suitable for the quality control and standardization of Gelsemium elegans raw materials and extracts.

Experimental Workflow

Methodology

1. Sample Preparation: Ultrasonic Extraction

-

Weigh accurately about 100 mg of powdered Gelsemium elegans plant material (e.g., roots, stems, or leaves).[8]

-

Add 2.5 mL of 80% ethanol.[8]

-

Perform ultrasonic extraction for 30 minutes at 60°C.[8]

-

Filter the extract.

-

Evaporate the filtrate to dryness under a stream of nitrogen.

-

Reconstitute the residue with a known volume of the mobile phase before injection.

2. HPLC-UV Conditions

-

Chromatographic System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm).[8]

-

Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 0.3 mL/min.[8]

-

Column Temperature: 40°C.[8]

-

Detector: UV or Photo-Diode Array (PDA) detector.

Quantitative Data Summary

Quantitative data for HPLC-UV methods can vary depending on the specific validation parameters of the study. The following table provides a general overview based on typical performance characteristics.

| Parameter | Typical Value Range |

| Linearity Range (r²) | > 0.995 |

| LLOQ | Dependent on instrument sensitivity and sample concentration |

| Accuracy (% Recovery) | 95% - 105% |

| Precision (RSD) | < 5% |

Signaling Pathways and Logical Relationships

No specific signaling pathways are directly involved in the analytical quantification of this compound. The logical relationships are best represented by the experimental workflows provided above.

Conclusion

The choice of analytical method for the quantification of this compound depends on the sample matrix and the required sensitivity. UPLC-MS/MS is the method of choice for bioanalytical applications due to its high sensitivity and specificity. For the analysis of plant materials where concentrations are higher, HPLC-UV provides a reliable and more accessible alternative. Proper method validation is essential to ensure accurate and reproducible results.

References

- 1. Toxicokinetics of 11 Gelsemium Alkaloids in Rats by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ovid.com [ovid.com]

- 4. The toxic components, toxicological mechanism and effective antidote for Gelsemium elegans poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scienceopen.com [scienceopen.com]

- 7. Establishment and validation of a UPLC-MS/MS bioassay for the quantification of infigratinib in rat plasma - Arabian Journal of Chemistry [arabjchem.org]

- 8. A mass spectrometry imaging approach on spatiotemporal distribution of multiple alkaloids in Gelsemium elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening Assays for Gelsempervine A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) to identify and characterize modulators of the glycine receptor (GlyR), a key target of the alkaloid Gelsempervine A. The protocols focus on two primary methodologies: a fluorescence-based membrane potential assay for primary screening and an automated electrophysiology assay for hit confirmation and characterization.

Introduction

This compound is an indole alkaloid that has been shown to modulate the function of the glycine receptor (GlyR), a ligand-gated ion channel critical for inhibitory neurotransmission in the central nervous system.[1] Potentiation of GlyR activity is a promising therapeutic strategy for conditions such as chronic pain. High-throughput screening (HTS) is an essential tool for discovering novel GlyR modulators like this compound from large compound libraries. This document outlines robust HTS assays suitable for identifying positive allosteric modulators (PAMs) of the GlyR.

Principle of the Assays

The primary HTS assay is a fluorescence-based method that measures changes in cell membrane potential. In this assay, cells expressing GlyRs are loaded with a voltage-sensitive fluorescent dye. Activation of the GlyR chloride channel leads to an influx of chloride ions, causing hyperpolarization of the cell membrane and a corresponding change in fluorescence. Positive allosteric modulators, such as this compound, will enhance the glycine-induced fluorescence signal.

For hit confirmation and more detailed pharmacological characterization, an automated patch-clamp electrophysiology assay is employed. This technique provides a higher resolution analysis of the compound's effect on the ion channel's electrical activity, confirming its modulatory action and providing data on potency and efficacy.

Data Presentation

The following tables summarize representative quantitative data from a high-throughput screening campaign aimed at identifying positive allosteric modulators of the α3 glycine receptor.

Table 1: HTS Primary Screen Summary

| Parameter | Value |

| Compound Library Size | > 100,000 |

| Primary Hit Rate | 0.5% |

| Confirmed Hits (Electrophysiology) | 15 |

| Final Hit Rate | 0.015% |

Table 2: Pharmacological Profile of Confirmed GlyR PAMs from a Representative HTS Campaign

| Compound ID | HTS Assay Potency (EC₅₀, µM) | Automated Electrophysiology (Potentiation at 10 µM) |

| Hit 1 | 2.5 | 250% |

| Hit 2 | 5.1 | 180% |

| Hit 3 | 8.7 | 150% |

| Ivermectin (Control) | 0.1 | 400% |

Experimental Protocols

I. Primary High-Throughput Screening: Fluorescence-Based Membrane Potential Assay (FLIPR)

This protocol is adapted from established methods for identifying GlyR PAMs using the Fluorometric Imaging Plate Reader (FLIPR) system.[2][3]

A. Cell Line and Culture

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human α3β glycine receptor subunit.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

B. Reagents and Buffers

-

Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

-

FLIPR Membrane Potential Assay Kit: Commercially available kit containing a voltage-sensitive dye.

-

Glycine Stock Solution: 100 mM in deionized water.

-

Test Compounds: Typically prepared as 10 mM stock solutions in DMSO.

C. Assay Protocol (384-well format)

-

Cell Plating:

-

Harvest and resuspend cells in culture medium to a density of 2 x 10⁵ cells/mL.

-

Dispense 50 µL of the cell suspension into each well of a black-walled, clear-bottom 384-well plate.

-

Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow for cell adherence and formation of a monolayer.

-

-

Dye Loading:

-

Prepare the fluorescent dye solution according to the manufacturer's instructions in Assay Buffer.

-

Remove the culture medium from the cell plate and add 20 µL of the dye solution to each well.

-

Incubate the plate for 60 minutes at 37°C.

-

-

Compound Addition and Signal Detection:

-

Prepare a compound plate by diluting test compounds and control compounds (e.g., this compound, Ivermectin) in Assay Buffer to the desired final concentration. Also, prepare a glycine solution at a concentration that elicits a submaximal response (EC₂₀).

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

The instrument will first add the test compound to the cell plate and incubate for a defined period (e.g., 5 minutes).

-

Subsequently, the instrument will add the EC₂₀ glycine solution to initiate the receptor response.

-

Measure the fluorescence intensity before and after the addition of glycine. The change in fluorescence is indicative of the modulatory effect of the test compound.

-

D. Data Analysis

-

Calculate the percentage of potentiation for each test compound relative to the response of the EC₂₀ glycine control.

-

Compounds showing potentiation above a certain threshold (e.g., >3 standard deviations above the mean of the control wells) are considered primary hits.

II. Secondary Assay: Automated Patch-Clamp Electrophysiology

This protocol is for the confirmation and characterization of hits from the primary screen using an automated patch-clamp system.[4]

A. Cell Preparation

-

Use the same stable cell line as in the primary screen.

-

On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution, wash with extracellular solution, and resuspend to a concentration of 5 x 10⁵ cells/mL.

B. Solutions

-

Extracellular Solution (ECS): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Glucose, pH 7.4.

-

Intracellular Solution (ICS): 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, pH 7.2.

-

Glycine and Compound Solutions: Prepare fresh dilutions in ECS from stock solutions.

C. Automated Patch-Clamp Protocol

-

System Setup:

-

Prime the automated patch-clamp system with ECS and ICS according to the manufacturer's instructions.

-

Load the cell suspension into the system.

-

-

Cell Capture and Sealing:

-

The system will automatically capture individual cells and form giga-ohm seals.

-

-

Whole-Cell Configuration:

-

Establish a whole-cell recording configuration.

-

-

Compound Application and Data Acquisition:

-

Hold the cell at a membrane potential of -60 mV.

-

Apply a submaximal concentration of glycine (EC₂₀) to elicit a baseline current.

-

Co-apply the test compound with EC₂₀ glycine and record the change in current amplitude.

-

Perform a dose-response analysis by applying a range of concentrations of the test compound.

-

D. Data Analysis

-

Measure the peak current amplitude in the presence and absence of the test compound.

-

Calculate the percentage of potentiation.

-

Determine the EC₅₀ value for the potentiation effect by fitting the dose-response data to a sigmoidal curve.

Visualizations

Caption: Glycine Receptor Signaling Pathway.

Caption: High-Throughput Screening Workflow.

References

- 1. Glycine receptors and glycine transporters: targets for novel analgesics? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. High Throughput Techniques for Discovering New Glycine Receptor Modulators and their Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating the In Vivo Efficacy of Gelsempervine A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsempervine A, a principal alkaloid derived from the plant genus Gelsemium, has garnered significant interest for its potential therapeutic applications. Primarily, in vivo studies have focused on its anxiolytic properties, with emerging research exploring its utility in analgesia and neuroprotection. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound in various preclinical animal models. The methodologies outlined are based on established and published research, offering a comprehensive guide for investigators in this field.

Anxiolytic Efficacy Evaluation

The most robust in vivo data for this compound and related Gelsemium alkaloids exist in the context of anxiety-like behaviors. Several well-validated rodent models are employed to assess the anxiolytic potential of this compound.

Animal Models

-

CD-1 or ICR Mice: These outbred stocks are commonly used for behavioral pharmacology studies due to their vigorous nature and consistent performance in anxiety paradigms.[1]

-

C57BL/6 Mice: An inbred strain often used to investigate the genetic and molecular underpinnings of anxiety and the effects of pharmacological interventions.

Behavioral Assays

The EPM test is a widely used paradigm to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Protocol:

-

Apparatus: The maze consists of four arms (e.g., 35 cm long x 5 cm wide) elevated 50 cm above the floor. Two arms are enclosed by high walls (e.g., 15 cm), and two are open. The arms are connected by a central platform (5 cm x 5 cm).

-

Acclimation: Allow mice to acclimate to the testing room for at least 45-60 minutes before the experiment.

-

Drug Administration: Administer this compound (e.g., 0.4, 2.0, or 10.0 mg/kg) or vehicle control via intraperitoneal (i.p.) injection 30 minutes prior to testing. A positive control, such as diazepam (e.g., 1 mg/kg, i.p.), should be included.

-

Test Procedure: Place the mouse on the central platform facing an open arm. Allow the mouse to explore the maze for 5 minutes.

-

Data Collection: Record the number of entries into and the time spent in the open and closed arms using an automated video-tracking system.

-

Analysis: The primary measures of anxiolytic activity are an increase in the percentage of time spent in the open arms and an increase in the percentage of open arm entries.

The OFT assesses general locomotor activity and anxiety-like behavior. Anxious animals tend to stay close to the walls (thigmotaxis), while less anxious animals are more willing to explore the center of the arena.

Protocol:

-

Apparatus: A square arena (e.g., 42 cm x 42 cm x 42 cm) with the floor divided into a central zone and a peripheral zone.

-

Acclimation: As described for the EPM test.

-

Drug Administration: As described for the EPM test.

-

Test Procedure: Gently place the mouse in the center of the open field. Allow the animal to explore freely for a set duration (e.g., 5-10 minutes).

-

Data Collection: Use a video-tracking system to record the total distance traveled, the distance traveled in the central zone, and the time spent in the central zone.

-

Analysis: An anxiolytic effect is indicated by an increase in the time spent and distance traveled in the central zone without a significant change in total locomotor activity.

This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.

Protocol:

-

Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, connected by an opening.

-

Acclimation: As described for the EPM test.

-

Drug Administration: As described for the EPM test.

-

Test Procedure: Place the mouse in the light compartment, facing away from the opening. The test duration is typically 5 minutes.

-

Data Collection: An automated system records the time spent in each compartment and the number of transitions between the two compartments.

-

Analysis: Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.[1]

Chronic Anxiety Model: Chronic Unpredictable Mild Stress (CUMS)

The CUMS model is a highly validated paradigm for inducing a state of chronic anxiety and depression-like behavior in rodents, offering greater translational relevance.

Protocol:

-

Animals: Typically, 7-week-old mice are used.

-

Stress Regimen: For a period of several weeks (e.g., 3-4 weeks), expose the mice to a variable sequence of mild stressors daily. Examples of stressors include:

-

Damp bedding

-

Cage tilt

-

Food or water deprivation

-

Reversed light-dark cycle

-

Forced swimming in cool water

-

Stroboscopic illumination

-

-

Drug Administration: During the final phase of the CUMS protocol (e.g., the last 9 days), administer this compound (0.4, 2.0, or 10.0 mg/kg, i.p.), a positive control (e.g., diazepam 1 mg/kg), or vehicle daily.

-

Behavioral Assessment: Following the treatment period, subject the animals to the behavioral tests described above (EPM, OFT, LDB).

-

Physiological and Molecular Analysis: Collect brain tissue (e.g., hypothalamus and hippocampus) to analyze biomarkers such as pro-inflammatory cytokines (IL-1β, IL-6), NLRP3 inflammasome components, CREB, and BDNF.

Quantitative Data Summary

| Model | Compound | Dose | Animal | Key Findings | Reference |

| CUMS + LDB | Gelsemine | 0.4, 2.0, 10.0 mg/kg | Mice | Dose-dependent increase in time spent and distance traveled in the light compartment. | [1] |

| CUMS + EPM | Gelsemine | 0.4, 2.0, 10.0 mg/kg | Mice | Dose-dependent increase in the percentage of open-arm entries and time spent in open arms. | [1] |

| CUMS + OFT | Gelsemine | 0.4, 2.0, 10.0 mg/kg | Mice | Increased distance traveled in the central zone. | [1] |

| LDB Test | G. sempervirens | 5C, 9C, 30C dilutions | Mice | Significant increase in the percentage of time spent in the light compartment. | [2] |

| OFT | G. sempervirens | 5C, 9C, 30C dilutions | Mice | No significant effect on locomotor activity, indicating a lack of sedative effects. | [2] |

Analgesic Efficacy Evaluation

While less explored for this compound specifically, other Gelsemium alkaloids like koumine and gelsemine have shown significant analgesic effects in various pain models. These models can be adapted to evaluate this compound.

Animal Models for Pain

-

Postoperative Pain Model: Involves a surgical incision on the plantar surface of the rat's hind paw to mimic postoperative pain.

-

Neuropathic Pain Model: Can be induced by chronic constriction injury or spinal nerve ligation.

-

Inflammatory Pain Model: Often induced by injecting formalin or carrageenan into the paw.

-

Bone Cancer Pain Model: Involves the injection of tumor cells into the intramedullary space of the tibia.

Experimental Protocol (Postoperative Pain Model Example)

-

Surgery: Anesthetize rats and make a longitudinal incision through the skin and fascia of the plantar aspect of the hind paw.

-

Drug Administration: Administer this compound subcutaneously or intrathecally at various doses post-incision.

-

Behavioral Assessment:

-

Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments.

-

Thermal Hyperalgesia: Assess the paw withdrawal latency in response to a radiant heat source.

-

-

Mechanism of Action Studies: Co-administer antagonists for suspected receptors (e.g., glycine receptor antagonists like strychnine) to elucidate the signaling pathways involved.

Neuroprotective Efficacy Evaluation

Recent studies suggest that gelsemine, a closely related alkaloid, exhibits neuroprotective properties in models of Alzheimer's disease by reducing Aβ oligomer-induced cognitive impairments and neuroinflammation.

Alzheimer's Disease Model

-

Aβ Oligomer-Induced Model: Involves the intracerebroventricular injection of Aβ oligomers into mice to induce cognitive deficits and neuropathology reminiscent of Alzheimer's disease.

Experimental Protocol

-

Model Induction: Administer Aβ oligomers to mice as described in the literature.

-

Drug Administration: Treat mice with this compound (e.g., 5-10 µg/kg) for a specified duration following Aβ administration.

-

Cognitive Assessment: Evaluate learning and memory using behavioral tests such as the Morris water maze or Y-maze.

-

Neuropathological and Biochemical Analysis:

-

Assess microglial and astrocyte activation in the brain through immunohistochemistry.

-

Measure the levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α).

-

Analyze the phosphorylation status of proteins involved in AD pathology, such as GSK-3β and tau, via Western blotting.

-

Signaling Pathways and Experimental Workflows

Proposed Anxiolytic Mechanism of Action

This compound and related alkaloids are thought to exert their anxiolytic effects through multiple signaling pathways. The diagrams below illustrate these proposed mechanisms and a general experimental workflow.

Caption: Proposed signaling pathways for the anxiolytic effects of this compound.

General Experimental Workflow for In Vivo Efficacy Testing

References

Application Notes and Protocols for Studying Gelsempervine A Receptor Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsempervine A is a complex indole alkaloid found in plants of the Gelsemium genus. While research on this compound is ongoing, its structural similarity to the well-studied alkaloid gelsemine suggests that it may also interact with neuronal receptors, offering potential avenues for therapeutic development. This document provides detailed application notes and protocols for investigating the receptor binding profile of this compound, with a primary focus on the glycine receptor (GlyR), a known target of gelsemine.[1]

The protocols outlined below are designed to enable researchers to characterize the binding affinity, functional effects, and mechanism of action of this compound on its putative receptor targets.

Target Receptor: Glycine Receptor (GlyR)

Based on the activity of its congener gelsemine, the primary hypothesized target for this compound is the strychnine-sensitive inhibitory glycine receptor (GlyR).[1] GlyRs are ligand-gated ion channels that mediate fast inhibitory neurotransmission, primarily in the spinal cord and brainstem.[2] They are pentameric structures composed of α and β subunits, with the α subunit forming the glycine binding site.[3][4] Gelsemine has been shown to be a modulator of GlyRs, exhibiting both potentiating and inhibitory effects depending on the receptor subunit composition and concentration.[1]

Table 1: Subunit Composition and Stoichiometry of Glycine Receptors

| Receptor Subunits | Putative Stoichiometry | Functional Characteristics |

| α1 homomer | 5 x α1 | Forms functional channels.[3] |

| α2 homomer | 5 x α2 | Forms functional channels. |

| α3 homomer | 5 x α3 | Forms functional channels. |

| α1β heteromer | 3α1:2β or 4α1:1β | Predominant adult isoform, anchored at the synapse by gephyrin.[5][6][7] |

| α2β heteromer | 4α2:1β | Found in developing and adult CNS.[7] |

| α3β heteromer | Not definitively determined | Implicated in pain and inflammation. |

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are a gold standard for determining the affinity of a ligand for its receptor.[8][9] These assays can be performed in a competitive format to determine the binding affinity (Ki) of an unlabeled compound like this compound by measuring its ability to displace a known radiolabeled ligand.

Protocol: Competitive Radioligand Binding Assay for Glycine Receptors

Objective: To determine the binding affinity (Ki) of this compound for specific glycine receptor subtypes.

Materials:

-

Cell membranes prepared from HEK293 cells transiently or stably expressing the desired GlyR subunit combination (e.g., α1, α1β).

-

Radioligand: [³H]strychnine (a high-affinity GlyR antagonist).

-

This compound stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control: 1 mM glycine.

-

96-well filter plates (e.g., GF/C with 0.3% PEI pre-soak).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of binding buffer or non-specific binding control (glycine).

-

50 µL of this compound dilution (or vehicle for total binding).

-

50 µL of [³H]strychnine at a concentration near its Kd.

-

100 µL of cell membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).

-

-

Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the pre-soaked filter plates using a cell harvester.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Allow the filters to dry.

-

Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 2: Hypothetical Radioligand Binding Data for this compound

| GlyR Subtype | Radioligand | This compound Ki (nM) |

| α1 | [³H]strychnine | To be determined |

| α1β | [³H]strychnine | To be determined |

| α3 | [³H]strychnine | To be determined |

Electrophysiological Assays (Whole-Cell Patch Clamp)

Whole-cell patch-clamp recording is a powerful technique to directly measure the ion flow through receptor channels in response to ligand application, providing information on functional modulation (potentiation or inhibition).[10][11][12]

Protocol: Whole-Cell Patch Clamp Recording of Glycine Receptor Currents